2-氯-1,3-丙二醇-d5(主要)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

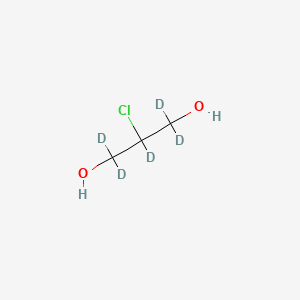

2-Chloro-1,3-propanediol-d5 (Major) is a chemical compound with the molecular formula C3H7ClO2 . It is also known by other names such as 2-Chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol and 2-Chloro-1,3-dihydroxypropane-d5 . The compound has a molecular weight of 115.57 g/mol .

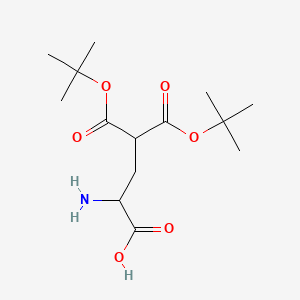

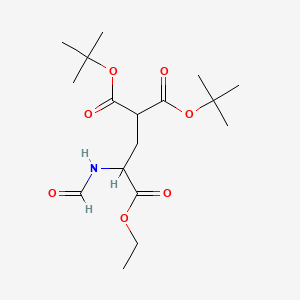

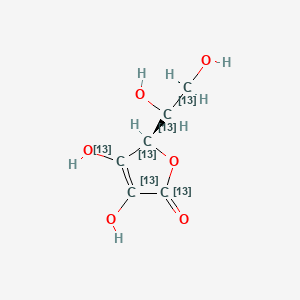

Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-propanediol-d5 (Major) can be represented by the IUPAC name 2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol . The InChI representation is InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2,3D . The compound has a Canonical SMILES representation of C(C(CO)Cl)O and an Isomeric SMILES representation of [2H]C([2H])(C([2H])(C([2H])([2H])O)Cl)O .Physical and Chemical Properties Analysis

2-Chloro-1,3-propanediol-d5 (Major) has a molecular weight of 115.57 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 115.0448409 g/mol . The Topological Polar Surface Area is 40.5 Ų . It has a Heavy Atom Count of 6 . The compound has an Isotope Atom Count of 5 .科学研究应用

有机合成

2-氯-1,3-丙二醇-d5(主要)由于其手性性质和作为亲核试剂的能力,在有机合成中得到广泛应用。 这使其能够参与各种化学反应,在这些反应中它可以捐赠电子,使其成为构建复杂有机分子的宝贵试剂 .

生化研究

在生化研究中,该化合物有助于研究蛋白质的结构和功能。 它有助于了解生物分子之间的相互作用和动力学,这对药物设计和其他治疗应用至关重要 .

生理学研究

生理学研究也受益于2-氯-1,3-丙二醇-d5(主要),因为它可以用来追踪代谢途径并从分子水平上理解生理过程 .

稳定同位素标记

作为一种稳定同位素标记化合物,它用于质谱法,用于量化和鉴定复杂生物混合物中的化合物,从而洞察代谢变化 .

参考标准

它在药物测试中用作高质量参考标准,以确保药物开发中使用的分析方法的准确性和可靠性 .

手性研究

2-氯-1,3-丙二醇-d5(主要)的不对称结构允许研究人员研究手性对化学反应和生物系统的影响,这在合成对映异构体纯的物质中非常重要 .

安全和危害

2-Chloro-1,3-propanediol-d5 (Major) is a hazardous compound. It is toxic if swallowed and causes skin irritation and serious eye damage upon exposure . It can be fatal if inhaled and may damage fertility or the unborn child . Workers risk exposure primarily through inhalation, skin, and eye contact .

作用机制

Target of Action

It is a deuterated labeled 2-chloro-1,3-propanediol , which suggests that it may share similar targets with its non-deuterated counterpart.

Mode of Action

As a deuterated compound, it is primarily used as a tracer in drug development processes . Deuterium substitution has attracted attention because it can potentially affect the pharmacokinetics and metabolic spectrum of a drug .

Pharmacokinetics

The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied . Deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of a drug .

Result of Action

As a deuterated compound, it is primarily used as a tracer in drug development processes .

生化分析

Biochemical Properties

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, primarily as quantitative tracers in the drug development process .

Cellular Effects

It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .

Molecular Mechanism

Deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .

Temporal Effects in Laboratory Settings

It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .

Dosage Effects in Animal Models

It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .

Metabolic Pathways

It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .

Transport and Distribution

It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .

Subcellular Localization

It is known that deuterium substitution can potentially influence the pharmacokinetics and metabolic spectrum of a drug .

属性

IUPAC Name |

2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPJJAAKPQKWTM-UXXIZXEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)